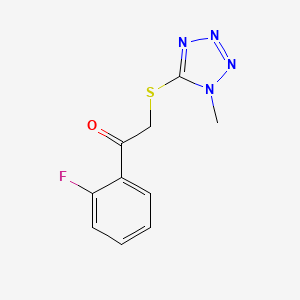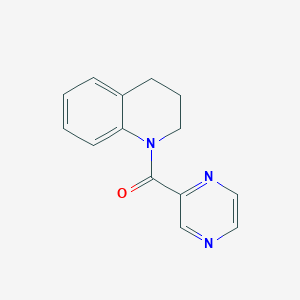
3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in the growth of cancer cells, bacteria, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells and bacteria, reduce inflammation, and has potential as an anti-oxidant. Additionally, it has been shown to have low toxicity and can be safely used in lab experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone is its low toxicity, which makes it suitable for lab experiments. Additionally, it has been shown to have potential applications in various fields of research, including cancer research, bacterial research, and anti-inflammatory research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research of 3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone. One potential direction is to further study its potential applications in cancer research and develop it as a potential anticancer drug. Additionally, further research can be conducted to explore its potential applications as an antibacterial agent and anti-inflammatory agent. Furthermore, research can be conducted to improve its solubility in water, which can make it more versatile for lab experiments. Finally, research can be conducted to better understand its mechanism of action and how it can be optimized for various applications.
Conclusion:
This compound is a chemical compound with potential applications in various fields of scientific research. It has been synthesized using various methods and has shown promising results in various studies. Its low toxicity and potential applications make it a suitable candidate for further research and development.
Méthodes De Synthèse
3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone can be synthesized using various methods. One of the most common methods involves a reaction between 2-pyrazinecarboxaldehyde and 1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The reaction yields this compound as a product.
Applications De Recherche Scientifique
3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. Additionally, it has been shown to have potential as an antibacterial agent and can inhibit the growth of various bacteria. It has also been studied for its potential as an anti-inflammatory agent and can reduce inflammation in the body.
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14(12-10-15-7-8-16-12)17-9-3-5-11-4-1-2-6-13(11)17/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOZVYXATUOQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(3-methylphenyl)acetamide](/img/structure/B7638480.png)
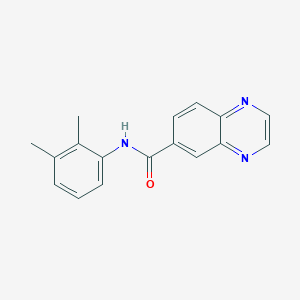
![2-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B7638493.png)
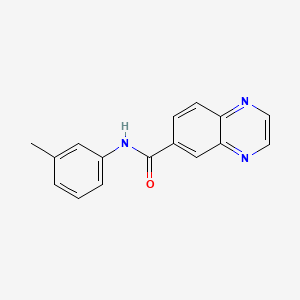
![3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638506.png)

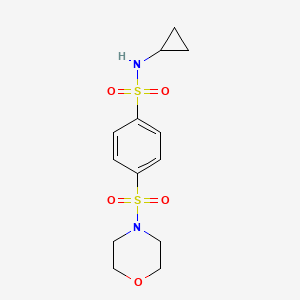
![4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B7638531.png)
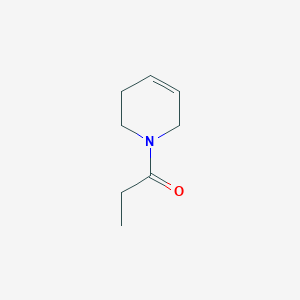


![2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)
